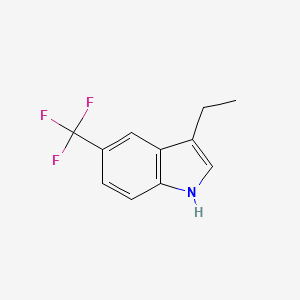

3-ethyl-5-trifluoromethyl-1H-indole

Description

Properties

Molecular Formula |

C11H10F3N |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

3-ethyl-5-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C11H10F3N/c1-2-7-6-15-10-4-3-8(5-9(7)10)11(12,13)14/h3-6,15H,2H2,1H3 |

InChI Key |

RAJAMQNIDNUVLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-5-trifluoromethyl-1H-indole has shown potential as a scaffold for the development of new pharmaceuticals. The indole structure is prevalent in many bioactive compounds, making it a valuable target for drug discovery.

- Anticancer Activity : Studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds derived from indoles have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies suggest that modifications at the indole ring can enhance antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .

Agrochemistry

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research has focused on the use of 3-ethyl-5-trifluoromethyl-1H-indole in developing herbicides and pesticides.

- Herbicidal Activity : Compounds with trifluoromethyl groups have shown increased herbicidal activity due to their ability to disrupt plant growth processes. This property is particularly useful in formulating selective herbicides that target specific weed species while minimizing damage to crops .

Material Science

The unique properties of 3-ethyl-5-trifluoromethyl-1H-indole extend to material science applications, particularly in the development of new polymers and coatings.

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance. Research into fluorinated polymers has indicated potential applications in electronics and protective coatings .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Reddy et al. investigated the anticancer properties of various indole derivatives, including 3-ethyl-5-trifluoromethyl-1H-indole. The compound was subjected to cytotoxicity assays against A549 lung adenocarcinoma cells, revealing a significant reduction in cell viability at specific concentrations . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, researchers synthesized several derivatives of 3-ethyl-5-trifluoromethyl-1H-indole and tested their herbicidal efficacy on common weeds. Results demonstrated that certain derivatives exhibited effective weed control with minimal phytotoxicity on crop plants, suggesting their potential as selective herbicides.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 significantly influence the compound’s electronic, steric, and solubility properties. Below is a comparative table of key analogs:

Key Observations:

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at position 5 and directing electrophilic substitution to position 4 or 6. In contrast, methoxy (-OCH₃) or methyl (-CH₃) groups are electron-donating, activating the ring toward electrophilic reactions .

- Lipophilicity : The ethyl and trifluoromethyl groups in the target compound enhance lipophilicity (logP ~3.5 estimated), compared to analogs like 5-(trifluoromethoxy)-1H-indole (logP ~2.8) .

- Synthetic Accessibility : Introducing trifluoromethyl groups often requires specialized reagents (e.g., CF₃Cu), whereas ethyl groups are typically added via alkylation or cross-coupling reactions .

Spectral Data Comparisons

- ¹H NMR: Ethyl groups at position 3 (e.g., in ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate ) show characteristic triplets (δ ~1.3 ppm for CH₃) and quartets (δ ~4.3 ppm for CH₂).

- ¹³C NMR : The trifluoromethyl carbon resonates at δ ~120–125 ppm (q, J = 280–300 Hz), as seen in 5-(trifluoromethoxy)-1H-indole . Ethyl carbons appear at δ ~10–15 ppm (CH₃) and ~35–40 ppm (CH₂) .

- ¹⁹F NMR : Trifluoromethyl groups exhibit a singlet near δ -60 to -65 ppm, distinct from trifluoromethoxy groups (δ -55 to -58 ppm) .

Preparation Methods

Trifluoromethylation via Fluoromethyl Ketones

The Friedel–Crafts alkylation of indoles with fluoromethyl ketones, as reported in, provides a pathway to install trifluoromethyl groups. In a representative procedure, 5-ethyl-1H-indole reacts with trifluoromethyl phenyl ketone in water using K₂CO₃ and n-Bu₄PBr as catalysts. The reaction proceeds through:

-

Ketone Activation : Base-mediated deprotonation of the indole’s 3-position.

-

Electrophilic Attack : Formation of a carbocation intermediate from the fluoromethyl ketone.

-

Rearrangement : Migration of the trifluoromethyl group to the indole’s 5-position.

Yields for analogous reactions reach 85–90%, though regioselectivity depends on the indole’s substitution pattern. Ethyl groups at the 3-position may sterically hinder ketone approach, necessitating higher temperatures or prolonged reaction times.

Ethylation via Alkylating Agents

Introducing the ethyl group often requires post-functionalization. A patented method employs sodium trifluoromethylsulfinate and PCl₃ in acetonitrile to sulfinylate indoles at the 3-position. Subsequent displacement of the sulfinyl group with ethyl Grignard reagents (e.g., EtMgBr) could yield the desired ethyl substituent. However, this approach remains untested for 3-ethyl-5-trifluoromethyl-1H-indole and may require optimization to avoid over-alkylation.

One-Pot Multicomponent Syntheses

Tandem Cyclization-Halogenation

A one-pot synthesis from combines 4-methylimidazole, trifluoromethylbenzeneamine, and ethyl-containing precursors under acidic conditions. While tailored for a different indole derivative, adapting this protocol could involve:

-

Imidazole Coupling : Formation of a 5-(4-methyl-1H-imidazol-1-yl) intermediate.

-

Trifluoromethylation : Electrophilic substitution using CF₃I or CF₃SO₂Cl.

-

Ethylation : Alkylation with ethyl bromide in the presence of a base.

This method’s advantage lies in its convergent design, though controlling regioselectivity during trifluoromethylation remains challenging.

Comparative Analysis of Synthetic Routes

Key trends include:

-

Catalytic Efficiency : Rhodium systems outperform palladium in reaction speed and yield.

-

Solvent Impact : Aqueous conditions in Friedel–Crafts reactions improve sustainability but may limit solubility of ethylated intermediates.

-

Regioselectivity : Directing groups (e.g., sulfinyl) enhance control over substitution patterns but add synthetic steps.

Mechanistic Insights and Optimization

Role of Trifluoromethyl Groups

The electron-withdrawing nature of the trifluoromethyl group deactivates the indole ring, complicating electrophilic substitutions. However, in rhodium-catalyzed cyclizations, the CF₃ group stabilizes transition states through inductive effects, accelerating ring closure.

Solvent and Temperature Effects

Nonpolar solvents (e.g., acetonitrile) favor ionic intermediates in sulfinylation reactions, while water enables base-mediated deprotonation in Friedel–Crafts alkylation. Elevated temperatures (100–120°C) are critical for rhodium-catalyzed cyclizations but risk decomposition of ethyl-containing precursors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl-5-trifluoromethyl-1H-indole, and how are reaction conditions optimized?

- Answer : The synthesis of fluorinated indoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for trifluoromethyl group introduction. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole derivatives can be synthesized via CuI catalysis in PEG-400/DMF solvent systems, followed by extraction (ethyl acetate) and column chromatography (70:30 ethyl acetate/hexane) . Reaction optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (room temperature for 12 hours), and stoichiometric ratios (1.1 equiv of alkyne reagents). For trifluoromethylation, hexafluorobenzene-derived intermediates (as in tetrafluoroindole synthesis) may serve as precursors .

Q. Which spectroscopic techniques are critical for characterizing 3-ethyl-5-trifluoromethyl-1H-indole, and what spectral markers should researchers prioritize?

- Answer : Key techniques include:

- 1H/13C NMR : Look for indole NH protons (~10–12 ppm) and ethyl/trifluoromethyl group signals (e.g., CF3 at ~110–120 ppm in 19F NMR) .

- TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ~0.3–0.5) .

- HRMS : Confirm molecular ion peaks (e.g., FAB-HRMS m/z for exact mass validation) .

- IR : Identify C-F stretches (~1100–1200 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling fluorinated indole derivatives in laboratory settings?

- Answer : Fluorinated indoles require PPE (gloves, goggles), ventilation, and storage in cool, dry conditions (≤25°C). Avoid inhalation/ingestion; use H2O dilution and Na2SO4 drying during workup to minimize exposure . Emergency protocols include contacting suppliers (e.g., Combi-Blocks) or poison control (1-800-535-5053) for spills .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or spectral data for 3-ethyl-5-trifluoromethyl-1H-indole derivatives?

- Answer : Contradictions often arise from solvent purity, catalyst loading, or side reactions (e.g., azide decomposition). To resolve:

- Replicate conditions : Use identical reagents (e.g., PEG-400 from ) and monitor reaction progress via TLC .

- Cross-validate spectra : Compare 19F NMR shifts with structurally similar compounds (e.g., 5-fluoroindole derivatives) .

- Optimize workup : Adjust chromatography gradients (e.g., 80:20 PE/EtOAc) to isolate pure products .

Q. What methodological approaches are used to determine the crystal structure and conformational dynamics of 3-ethyl-5-trifluoromethyl-1H-indole derivatives?

- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Use slow evaporation in solvents like DCM/hexane.

- Data collection : Resolve CF3 group orientation and ethyl chain torsion angles (e.g., as in 5-nitroindole-2,3-dione studies) .

- Refinement : Apply density functional theory (DFT) to validate molecular geometry .

Q. How do substituents at the 3-ethyl and 5-trifluoromethyl positions influence the biological activity of 1H-indole derivatives, and what assays are used for evaluation?

- Answer :

- SAR Insights : The 3-ethyl group enhances lipophilicity (affecting membrane permeability), while the 5-CF3 group increases metabolic stability. For example, 5-fluoroindole-2,3-dione thiosemicarbazones show cytotoxicity via topoisomerase inhibition .

- Assays :

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) .

- Antimicrobial activity : Broth microdilution for MIC determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.